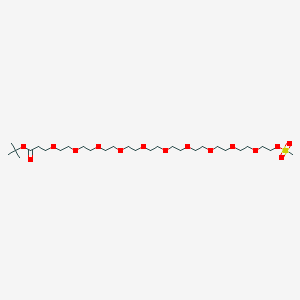

Ms-PEG10-t-butyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ms-PEG10-t-butyl ester is a polyethylene glycol (PEG)-based compound that contains a mesyl (Ms) group and a t-butyl ester moiety. This compound is widely used in research and industrial applications due to its unique chemical properties, such as its ability to increase water solubility and act as a linker in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ms-PEG10-t-butyl ester can be synthesized through a series of chemical reactions involving the esterification of PEG with t-butyl alcohol and the subsequent introduction of the mesyl group. The reaction conditions typically involve the use of strong acids or bases to facilitate the esterification and mesylation processes.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: Ms-PEG10-t-butyl ester undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The mesyl group is a good leaving group, making it suitable for nucleophilic substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as thiols and amines are commonly used to replace the mesyl group.

Oxidation and Reduction: Various oxidizing and reducing agents can be employed depending on the desired reaction outcome.

Deprotection: The t-butyl ester can be deprotected under acidic conditions to yield the free carboxylic acid.

Major Products Formed:

Nucleophilic Substitution: Thioesters and amides are common products formed from nucleophilic substitution reactions.

Deprotection: The deprotection of the t-butyl ester results in the formation of carboxylic acids, which can further react with amines to form amides.

Wissenschaftliche Forschungsanwendungen

Ms-PEG10-t-butyl ester is extensively used in scientific research due to its versatility and unique properties. Some of its applications include:

Chemistry: Used as a linker in the synthesis of various chemical compounds.

Biology: Employed in the modification of biomolecules to improve their solubility and stability.

Medicine: Utilized in drug delivery systems to enhance the bioavailability of therapeutic agents.

Industry: Applied in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism by which Ms-PEG10-t-butyl ester exerts its effects depends on its specific application. In drug delivery systems, the PEG spacer increases the solubility and stability of the drug, allowing for better absorption and efficacy. The mesyl group acts as a leaving group, facilitating the attachment of the drug to target molecules.

Molecular Targets and Pathways:

Drug Delivery: Targets specific receptors or enzymes to deliver the drug to the desired site of action.

Chemical Synthesis: Acts as a linker to connect different chemical entities, facilitating the formation of complex molecules.

Vergleich Mit ähnlichen Verbindungen

PEG-tosylate

PEG-amine

PEG-maleimide

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Biologische Aktivität

Ms-PEG10-t-butyl ester is a polyethylene glycol (PEG) derivative that incorporates a mesylate group and a t-butyl ester functional group. This compound serves as a versatile linker in bioconjugation applications, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and other biopharmaceuticals. Its unique structure enhances solubility, biocompatibility, and the potential for controlled release of therapeutic agents.

This compound has a molecular weight of approximately 611.7 g/mol. The presence of the PEG chain improves its solubility in aqueous environments, while the t-butyl ester group can be hydrolyzed under acidic conditions, allowing for further chemical modifications. This hydrolysis leads to the formation of a carboxylic acid, which can participate in subsequent reactions with biomolecules.

Biological Activity Overview

Research indicates that compounds containing PEG moieties, including this compound, exhibit notable biological activities:

- Biocompatibility : PEG derivatives are well-known for their low toxicity and immunogenicity, making them suitable for drug delivery systems.

- Enhanced Solubility : The hydrophilic nature of PEG improves the solubility of poorly soluble drugs.

- Controlled Release : The t-butyl ester group allows for controlled release mechanisms, which can enhance pharmacokinetic properties .

Applications in Drug Development

This compound is primarily utilized in the synthesis of PROTACs. PROTACs are bifunctional molecules that can target specific proteins for degradation by the ubiquitin-proteasome system. The incorporation of this compound as a linker enhances the stability and efficacy of these compounds.

Table 1: Comparison of PEG Derivatives

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Azido-PEG10-t-butyl ester | Azide, t-butyl ester | Facilitates click chemistry for stable triazole formation. |

| Bromo-PEG10-t-butyl ester | Bromide, t-butyl ester | Excellent leaving group for nucleophilic substitution reactions. |

| This compound | Mesylate, t-butyl ester | Good leaving group; enhances aqueous solubility. |

| Acid-PEG10-t-butyl ester | Carboxylic acid | Used in PROTAC synthesis for targeted protein degradation. |

Case Studies and Research Findings

Several studies have evaluated the biological activity of PEG-based compounds similar to this compound:

- Cancer Therapy : A study demonstrated that PEG derivatives could enhance the delivery and efficacy of anticancer agents by improving their solubility and reducing off-target effects. For instance, L-γ-methyleneglutamic acid amides showed promising results against breast cancer cell lines when conjugated with PEG linkers .

- Protein Conjugation : Research highlighted that PEG linkers like this compound can significantly improve the pharmacokinetics and biodistribution profiles of therapeutic proteins by providing steric hindrance that reduces immunogenicity .

- Synthesis and Evaluation : A recent study on various esters indicated that those similar to this compound could suppress cancer cell growth effectively while maintaining lower toxicity to nonmalignant cells .

Eigenschaften

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56O15S/c1-28(2,3)43-27(29)5-6-32-7-8-33-9-10-34-11-12-35-13-14-36-15-16-37-17-18-38-19-20-39-21-22-40-23-24-41-25-26-42-44(4,30)31/h5-26H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPJMBXQRCKQBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56O15S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.